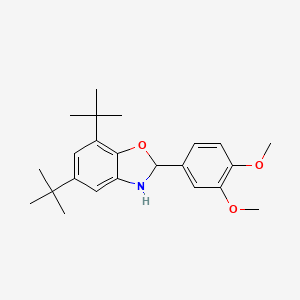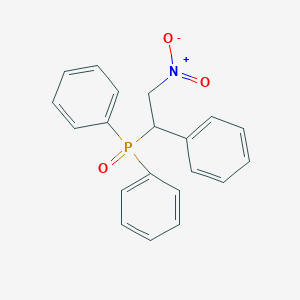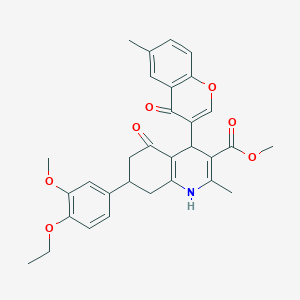![molecular formula C26H18N4O B11094182 (2S,3S,10bR)-3-(phenylcarbonyl)-2-(pyridin-3-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11094182.png)
(2S,3S,10bR)-3-(phenylcarbonyl)-2-(pyridin-3-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloisoquinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyrroloisoquinoline Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Benzoyl Group: This step often involves acylation reactions using benzoyl chloride or similar reagents.
Incorporation of the Pyridine Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the synthetic route to improve yield and reduce costs. This often includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification Techniques: Using methods such as crystallization, chromatography, or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Interacting with genetic material to influence gene expression.
類似化合物との比較
Similar Compounds
Pyrrolo[2,1-a]isoquinoline Derivatives: Compounds with similar core structures but different substituents.
Benzoyl Pyridine Compounds: Molecules containing both benzoyl and pyridine groups.
Uniqueness
(2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE is unique due to its specific stereochemistry and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.
特性
分子式 |
C26H18N4O |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
(2S,3S,10bR)-3-benzoyl-2-pyridin-3-yl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C26H18N4O/c27-16-26(17-28)22(20-10-6-13-29-15-20)23(24(31)19-8-2-1-3-9-19)30-14-12-18-7-4-5-11-21(18)25(26)30/h1-15,22-23,25H/t22-,23+,25-/m1/s1 |
InChIキー |
TZOBFGSXBGYAFI-GIFXNVAJSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C=CC4=CC=CC=C34)(C#N)C#N)C5=CN=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C=CC4=CC=CC=C34)(C#N)C#N)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11094100.png)
![2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide](/img/structure/B11094108.png)
![Ethyl 4-(4-biphenylyl)-2-[(2,3,4,5-tetraacetoxypentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B11094118.png)
![ethyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11094119.png)
![N-(3-acetylphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11094123.png)


![(3-Amino-5-ethyl-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11094144.png)
![3,5-dibromo-N'-{(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B11094145.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11094150.png)
![3,5-Diiodo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B11094154.png)

![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide](/img/structure/B11094169.png)
![10-(4-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11094177.png)
